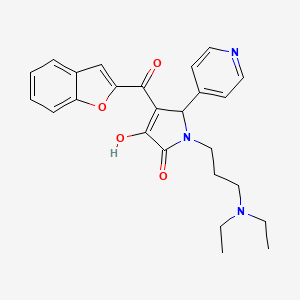
4-oxo-3,4-dihydroquinazoline-3-yl)acétyle)-2-(4-((3-chloropyridin-2-yl)oxy)pipéridin-1-yl)acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the class of quinazolinones. It possesses a unique structure that combines a quinazolinone core with a piperidine and chloropyridine moiety. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Applications De Recherche Scientifique
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has broad applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel compounds and studying structure-activity relationships.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways and protein interactions.
Medicine: Explored for its pharmacological effects, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Employed in developing new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves multi-step organic reactions. A typical route begins with the preparation of quinazolinone derivatives through the condensation of anthranilic acid with appropriate aldehydes or ketones. The intermediate quinazolinone is then functionalized by introducing the piperidine and chloropyridine moieties.
Industrial Production Methods:
For industrial-scale production, the process is optimized for yield and purity. Key steps include:
Step 1: Formation of the quinazolinone core.
Step 2: Introduction of the piperidine group through nucleophilic substitution.
Step 3: Coupling of the chloropyridine moiety using a suitable base and solvent.
Step 4: Purification using column chromatography or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage in the presence of strong oxidizing agents.
Reduction: Reduction reactions can modify specific functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic substitution reactions are common for modifying the piperidine or chloropyridine moieties.
Common Reagents and Conditions:
Oxidation: Utilization of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as potassium carbonate (K₂CO₃).
Major Products Formed:
The major products depend on the specific reactions and conditions used. Common products include various derivatives and analogs with potential pharmacological properties.
Mécanisme D'action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core often binds to protein active sites, while the piperidine and chloropyridine moieties enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Quinazolinone derivatives with different substitutions on the piperidine ring.
Analogous compounds where the chloropyridine moiety is replaced with other heterocycles.
Hope this deep dive gives you a comprehensive understanding of this fascinating compound!
Propriétés
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-5-3-9-22-19(16)28-14-7-10-24(11-8-14)18(26)12-25-13-23-17-6-2-1-4-15(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDXFJSXFZXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)


![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)


![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)

![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)
![3-[1-(2-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2549375.png)
